molecular formula C15H17N3O3S3 B5572839 (4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5572839
M. Wt: 383.5 g/mol
InChI Key: JLWIHBWNXFMTLH-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thieno[3,4-b]pyrazine derivatives involves multi-step reactions that typically start from simpler precursors. For example, thieno[3,4-b]pyrazine-based monomers can be synthesized via an improved route, leading to various derivatives with potential application in photovoltaic devices (Zhou et al., 2010). Another approach involves the efficient preparation of 2,3-disubstituted thieno[3,4-b]pyrazines through a combination of organocuprate reactions with alpha-diones (Kenning et al., 2002).

Scientific Research Applications

Monoamine Oxidase Inhibitory Activity

Compounds with similar structural features, specifically those related to thiazine and pyrazine derivatives, have been synthesized and evaluated for their monoamine oxidase (MAO) inhibitory activity. These inhibitors are crucial for treating various neurological and psychiatric disorders. A study by Ahmad et al. (2019) describes the synthesis of dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine dioxides and their evaluation as selective inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), highlighting the therapeutic potential of such compounds in neurological research and treatment (Ahmad et al., 2019).

Catalyst in Synthesis

Thiadiazine derivatives, closely related to the query compound, have been utilized as efficient and homogeneous catalysts for synthesizing diverse heterocyclic compounds. A study by Khazaei et al. (2015) reported the use of a thiadiazine derivative as a catalyst for the one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives under aqueous media, demonstrating the compound's role in facilitating green chemistry protocols (Khazaei et al., 2015).

properties

IUPAC Name

[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S3/c1-17-4-5-18(12-9-24(20,21)8-11(12)17)15(19)10-7-23-14(16-10)13-3-2-6-22-13/h2-3,6-7,11-12H,4-5,8-9H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWIHBWNXFMTLH-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CSC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CSC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.